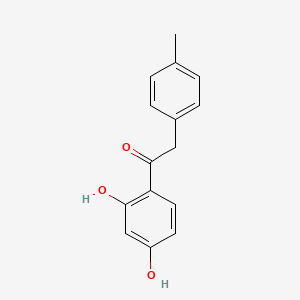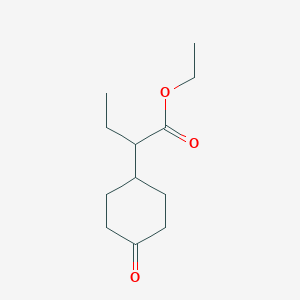
Trifluoromethylsulfonatotricarbonyl(2,2'-bipyridine)rhenium(I), 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylsulfonatotricarbonyl(2,2’-bipyridine)rhenium(I) is a complex that contains rhenium tricarbonyl moieties and 2,2’-bipyridine ligands . It is used in research and development .
Synthesis Analysis
The synthesis of this complex involves the integration of Re (2,2’-bpy) (CO) 3 fragments into a covalent organic framework (COF). The Re (5,5’-diamine-2,2’-bpy) (CO) 3 Cl (1) was synthesized and electrochemically investigated .Molecular Structure Analysis
The presence of the amine substituents leads to a destabilization of the π* orbital of the 5,5’-diamine-2,2’-bpy ligand with respect to the metal center . DFT studies were conducted to understand the electronic structure of 1, and support the destabilizing effect of the amine substituents .Chemical Reactions Analysis
The complex is an active and selective electrocatalyst for the reduction of CO2 to CO with excellent faradaic efficiency (99%) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Rhenium(I) tricarbonyl complexes with derivatives of 2,2'-bipyridine have been synthesized and characterized, offering insights into their electronic and vibrational properties through absorption in the visible and ultraviolet regions, emission characteristics, and electrochemical behavior. The modifications with different ligands, including diimine ligands like bipyrazine and derivatives, provide a basis for tuning the photophysical properties of these complexes for various applications (Kirgan et al., 2007).
Luminescent and Biocompatible PhotoCORM
A water-soluble rhenium(I) complex demonstrated strong luminescence and photoactivity towards carbon monoxide release, showing potential for therapeutic applications without apparent cytotoxicity. This underscores the complex's biocompatibility and its use in cellular imaging through confocal fluorescence microscopy (Pierri et al., 2012).
Electroluminescent Polymers
Rhenium(I) complex-containing copolymers have been developed for use in polymeric light-emitting diodes (PLEDs), indicating the role of these complexes as electron transport layers. The incorporation of rhenium complexes into the polymer backbone enhances electroluminescent properties, highlighting their potential in optoelectronic devices (Zhang et al., 2008).
CO2 Reduction Catalysts
Rhenium(I) tricarbonyl bipyridine complexes modified with pendant amines have been studied as electrocatalysts for CO2 reduction, showing significant activity and efficiency. These findings suggest the potential of rhenium(I) complexes in catalyzing the conversion of CO2 to CO, contributing to carbon capture and utilization strategies (Hellman et al., 2019).
Solar Energy Conversion
The application of rhenium(I) tricarbonyl complexes in solar energy conversion has been explored, with specific complexes showing potential in Gratzel cells for solar energy harvesting. This highlights the role of these complexes in photovoltaic devices and their contribution to renewable energy technologies (Komreddy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIDDEJBNRQPDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N2O6ReS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)









![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)